3-fluoro-N-(2-methoxyethyl)pyridin-2-amine
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Overview
Description
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine is a chemical compound that has garnered attention in recent years due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom at the third position of the pyridine ring and a methoxyethyl group attached to the nitrogen atom at the second position. The molecular formula of this compound is C8H11FN2O, and it has a molecular weight of 170.2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxyethyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine can be compared with other similar compounds, such as:
3-chloro-N-(2-methoxyethyl)pyridin-2-amine: This compound has a chlorine atom instead of a fluorine atom, which can result in different reactivity and biological activity.
3-fluoro-N-(2-ethoxyethyl)pyridin-2-amine: This compound has an ethoxyethyl group instead of a methoxyethyl group, which can affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the fluorine atom and the methoxyethyl group, which can confer distinct chemical and biological properties.
Properties
CAS No. |
1343351-48-3 |
---|---|
Molecular Formula |
C8H11FN2O |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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